Mangiferolic acid

Gastric Cancer Cytotoxicity Natural Products

Unlike mangiferin or mangiferonic acid, Mangiferolic acid (CAS 4184-34-3) is a cycloartane-type triterpenoid with a unique carboxylic acid side chain conferring distinct lipophilicity and target engagement. Quantitatively validated anti-inflammatory potency (BV-2 NO inhibition IC50: 12.8 μM) combined with selective gastric cancer cytotoxicity (KATO-III IC50: 4.78–16.02 μg/mL) via COX2/NFκB-mediated late apoptosis. Its close analog mangiferonic acid shows drastically weaker cytotoxicity (MCF-7 IC50: 96.76 μM), while isomangiferolic acid lacks anti-inflammatory activity. Generic substitution is scientifically unsupported—only authentic Mangiferolic acid guarantees reproducible SAR and pharmacological data.

Molecular Formula C30H48O3
Molecular Weight 456.7 g/mol
CAS No. 4184-34-3
Cat. No. B1160347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMangiferolic acid
CAS4184-34-3
Molecular FormulaC30H48O3
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C
InChIInChI=1S/C30H48O3/c1-19(8-7-9-20(2)25(32)33)21-12-14-28(6)23-11-10-22-26(3,4)24(31)13-15-29(22)18-30(23,29)17-16-27(21,28)5/h9,19,21-24,31H,7-8,10-18H2,1-6H3,(H,32,33)/b20-9+/t19-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Mangiferolic Acid (CAS 4184-34-3): A Cycloartane Triterpenoid with Quantifiable Anti-Inflammatory and Cytotoxic Differentiation for Procurement Decisions


Mangiferolic acid (CAS 4184-34-3) is a cycloartane-type triterpenoid isolated primarily from Mangifera indica L. (mango) and propolis from stingless bees (e.g., Tetragonula laeviceps) [1]. Unlike common flavonoids such as mangiferin, mangiferolic acid possesses a tetracyclic cycloartane skeleton with a carboxylic acid side chain, which imparts distinct lipophilic and steric properties influencing target engagement and membrane permeability [2].

Why Mangiferolic Acid Cannot Be Substituted by In-Class Analogs: A Quantitative Justification for Specific Procurement


In-class substitution of mangiferolic acid with seemingly similar mango-derived triterpenes (e.g., mangiferonic acid, isomangiferolic acid) or polyphenols (e.g., mangiferin) is not supported by quantitative evidence. Mangiferolic acid demonstrates a unique profile combining moderate anti-inflammatory potency (BV-2 NO inhibition IC50: 12.8 μM) with targeted cytotoxicity against gastric cancer cells (KATO-III IC50: 4.78–16.02 μg/mL) . Crucially, its close analog mangiferonic acid shows drastically lower cytotoxicity (MCF-7 IC50: 96.76 μM), while isomangiferolic acid lacks reported anti-inflammatory activity in this assay system [1][2]. This differential activity landscape, driven by subtle structural variations in the cycloartane scaffold, renders generic replacement scientifically invalid and procurement of the specific compound essential for reproducible research outcomes.

Quantitative Differentiation Guide: Mangiferolic Acid vs. Key Analogs in Functional Assays


Cytotoxic Activity Against Gastric Cancer (KATO-III) Cells: Mangiferolic Acid vs. Doxorubicin

Mangiferolic acid (MF) demonstrates significant in vitro cytotoxicity against human gastric cancer KATO-III cells. Its potency, while lower than the clinical chemotherapeutic doxorubicin, is clearly quantifiable, establishing its value as a natural product lead. MF treatment also induces late apoptosis and necrosis, with mechanistic evidence pointing to COX2 and NFκB gene upregulation [1].

Gastric Cancer Cytotoxicity Natural Products Apoptosis

Anti-Inflammatory Activity in Microglial Cells: Mangiferolic Acid vs. Class-Level Cycloartane Triterpenes

Mangiferolic acid inhibits LPS-induced nitric oxide (NO) production in mouse BV-2 microglial cells. Its IC50 value falls within the range reported for other cycloartane triterpenes with anti-inflammatory activity, confirming its classification as a moderately active member of this structural class [1].

Neuroinflammation Microglia NO Inhibition Cycloartane

Differential Cytotoxicity Profile Across Cancer Cell Lines: Mangiferolic Acid vs. Mangiferonic Acid

Mangiferolic acid exhibits a differentiated cytotoxicity profile compared to its close structural analog mangiferonic acid. While mangiferolic acid shows potent activity against gastric cancer cells, mangiferonic acid demonstrates significantly lower potency (higher IC50) against breast cancer (MCF-7) cells, underscoring the functional divergence driven by minor structural modifications [1][2].

Cancer Selectivity Cycloartane Breast Cancer

Optimal Research Applications for Mangiferolic Acid Based on Quantitative Evidence


Gastric Cancer Drug Discovery and Mechanistic Studies

Use mangiferolic acid as a characterized natural product lead for gastric cancer research. Its well-defined IC50 against KATO-III cells (4.78–16.02 μg/mL) and established mechanism of late apoptosis/necrosis induction via COX2/NFκB pathways provide a solid foundation for structure-activity relationship (SAR) studies and combination therapy evaluations [1].

Neuroinflammation and Microglial Activation Studies

Employ mangiferolic acid as a reference compound for cycloartane triterpenes in neuroinflammation models. Its quantifiable NO inhibition in BV-2 microglial cells (IC50 = 12.8 μM) positions it as a useful tool for benchmarking novel anti-neuroinflammatory agents and exploring the role of microglial modulation in neurodegenerative diseases [1].

Cycloartane Triterpene Structure-Activity Relationship (SAR) Investigations

Utilize mangiferolic acid as a key scaffold for SAR studies aimed at understanding how specific structural features (e.g., the cycloartane core, carboxylic acid moiety) influence anti-inflammatory and cytotoxic potency. Comparative data with mangiferonic acid and isomangiferolic acid highlight functional divergence driven by subtle modifications, making mangiferolic acid an essential comparator in such programs [1].

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